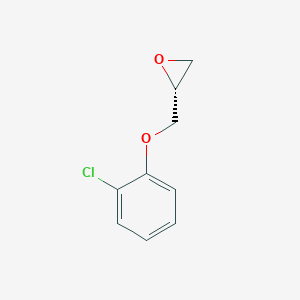

(R)-2-((2-Chlorophenoxy)methyl)oxirane

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2-chlorophenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-8-3-1-2-4-9(8)12-6-7-5-11-7/h1-4,7H,5-6H2/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYFFPRFMOMGBGB-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)COC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801277719 | |

| Record name | (2R)-2-[(2-Chlorophenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128994-26-3 | |

| Record name | (2R)-2-[(2-Chlorophenoxy)methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128994-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-[(2-Chlorophenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for R 2 2 Chlorophenoxy Methyl Oxirane

Established Synthetic Pathways for Aryloxy Epoxides

The formation of the aryloxy epoxide core structure is commonly achieved through a two-step sequence involving etherification followed by epoxidation. This reliable method has been widely applied to a variety of substituted phenols.

Etherification and Epoxidation Approaches

A prevalent and straightforward method for the synthesis of 2-((2-chlorophenoxy)methyl)oxirane involves the reaction of 2-chlorophenol (B165306) with an epoxide precursor, typically epichlorohydrin (B41342), under basic conditions. This reaction proceeds via a nucleophilic substitution where the phenoxide ion, generated in situ by a base, attacks the electrophilic carbon of epichlorohydrin, displacing the chloride. The subsequent intramolecular cyclization of the resulting chlorohydrin intermediate under basic conditions yields the desired epoxide.

One documented synthesis of 2-((2-chlorophenoxy)methyl)oxirane from 2-chlorophenol resulted in a 70% yield of the racemic product. royalsocietypublishing.orgresearchgate.net The reaction conditions for this class of transformation are crucial and can influence the yield and purity of the final product. For instance, the coupling of phenols with epichlorohydrin can be optimized in flow chemistry systems. royalsocietypublishing.org

The general reaction scheme is as follows:

Etherification: 2-chlorophenol reacts with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) to form 1-chloro-3-(2-chlorophenoxy)propan-2-ol.

Epoxidation (Dehydrohalogenation): The same basic conditions promote an intramolecular Williamson ether synthesis, where the alkoxide of the chlorohydrin displaces the adjacent chloride to form the oxirane ring.

Table 1: Representative Synthesis of Racemic 2-((2-Chlorophenoxy)methyl)oxirane

| Starting Materials | Product | Yield | Reference |

| 2-Chlorophenol, Epichlorohydrin | 2-((2-Chlorophenoxy)methyl)oxirane | 70% | royalsocietypublishing.orgresearchgate.net |

Enantioselective Synthesis of (R)-2-((2-Chlorophenoxy)methyl)oxirane

Achieving high enantiomeric purity of the target molecule necessitates the use of enantioselective synthetic strategies. These methods can be broadly categorized into those that employ chiral starting materials or auxiliaries and those that utilize asymmetric catalysis.

A direct approach to this compound involves the use of enantiomerically pure (R)-epichlorohydrin as the starting material. synthesiswithcatalysts.com This chiral building block already possesses the desired stereocenter, which is transferred to the final product through the etherification reaction with 2-chlorophenol. This method is often efficient, with high enantiomeric excess being maintained throughout the reaction sequence. For example, the reaction of enantiopure epichlorohydrin with phenols has been shown to proceed with high enantiomeric purity (e.g., 93.7% ee for a similar aryloxy epoxide). rsc.org

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. researchgate.netsigmaaldrich.com After the desired stereocenter has been established, the auxiliary is removed.

In the context of synthesizing chiral epoxides, a chiral auxiliary can be attached to a prochiral substrate to direct a subsequent epoxidation reaction. For instance, a prochiral allylic alcohol could be esterified with a chiral carboxylic acid. The resulting chiral ester would then be subjected to epoxidation, where the steric bulk and electronic properties of the auxiliary would favor the formation of one diastereomer of the epoxide over the other. Subsequent removal of the auxiliary would yield the enantiomerically enriched epoxy alcohol. While this is a general strategy, specific examples detailing the use of chiral auxiliaries for the synthesis of this compound are not prominently documented in readily available literature, though the principle remains a viable synthetic option.

Asymmetric Catalysis for Enantiocontrol

Asymmetric catalysis offers an elegant and atom-economical approach to enantioselective synthesis. This involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Jacobsen's hydrolytic kinetic resolution (HKR) is a powerful method for resolving racemic terminal epoxides using water as a nucleophile in the presence of a chiral (salen)Co(III) catalyst. This process selectively hydrolyzes one enantiomer of the epoxide to a diol at a much faster rate, leaving the unreacted epoxide enriched in the other enantiomer.

This methodology could be applied to a racemic mixture of 2-((2-chlorophenoxy)methyl)oxirane. By using the appropriate enantiomer of the (salen)Co catalyst, the (S)-enantiomer of the epoxide would be preferentially hydrolyzed, allowing for the recovery of the desired this compound with high enantiomeric excess. The (salen)Co-catalyzed HKR is known for its broad substrate scope and high selectivity factors.

Table 2: General Parameters for Jacobsen's Hydrolytic Kinetic Resolution

| Feature | Description |

| Catalyst | Chiral (salen)Co(III) complexes |

| Reactant | Racemic terminal epoxide |

| Nucleophile | Water |

| Products | Enantioenriched epoxide and enantioenriched 1,2-diol |

| Advantage | High enantiomeric excess (>99% ee) for the recovered epoxide is often achievable. |

Other enantioselective epoxidation methods can be envisioned for the synthesis of this compound. One such approach is the asymmetric epoxidation of a corresponding prochiral alkene, such as 2-chloro-allyloxybenzene.

The Sharpless Asymmetric Epoxidation is a well-established method for the enantioselective epoxidation of allylic alcohols. While the substrate in this case is an allyl ether, modifications and other catalytic systems have been developed for the asymmetric epoxidation of unfunctionalized olefins. For instance, chiral Mn(salen) complexes have been used for the enantioselective epoxidation of various alkenes. nih.gov These catalysts can provide access to chiral epoxides with varying degrees of enantioselectivity.

Furthermore, organocatalytic methods for asymmetric epoxidation have gained prominence. Catalysts derived from chiral amines or other small organic molecules can promote the epoxidation of α,β-unsaturated aldehydes or ketones, which could be precursors to the target molecule through subsequent chemical transformations. organic-chemistry.org

Chemoenzymatic and Biocatalytic Routes (e.g., Lipase-Mediated Resolution)

Chemoenzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for obtaining enantiomerically pure compounds. These methods utilize enzymes, such as lipases and epoxide hydrolases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.

One of the most common biocatalytic strategies for resolving racemic epoxides is through kinetic resolution. In this process, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. For the synthesis of this compound, a racemic mixture of 2-((2-Chlorophenoxy)methyl)oxirane can be subjected to enzymatic resolution.

Lipase-Mediated Resolution:

Lipases are widely used enzymes in organic synthesis due to their stability, broad substrate specificity, and commercial availability. In the context of resolving racemic 2-((2-Chlorophenoxy)methyl)oxirane, a lipase (B570770) can be used to selectively acylate the corresponding diol, which is in equilibrium with the epoxide in the presence of a nucleophile. Alternatively, the lipase can catalyze the enantioselective hydrolysis of a related ester derivative. For instance, a racemic mixture of the corresponding acetate (B1210297) ester can be hydrolyzed by a lipase, with the enzyme preferentially acting on one enantiomer, allowing for the separation of the unreacted ester (the desired (R)-enantiomer) and the hydrolyzed alcohol of the opposite configuration.

A well-documented example of this approach involves the use of Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, which has demonstrated high enantioselectivity in the resolution of various chiral alcohols and esters. The transesterification of a racemic chlorohydrin, a precursor to the epoxide, catalyzed by CAL-B can achieve high enantiomeric excess (ee). researchgate.net

Epoxide Hydrolase-Mediated Resolution:

Epoxide hydrolases (EHs) are another class of enzymes that are highly effective for the kinetic resolution of epoxides. These enzymes catalyze the hydrolysis of the epoxide ring to form the corresponding diol. The enantioselectivity of this hydrolysis allows for the separation of the unreacted epoxide from the diol product. For the production of this compound, a racemic mixture of the epoxide can be treated with a microorganism or an isolated EH that selectively hydrolyzes the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and in high enantiomeric purity.

Research on the biocatalytic resolution of glycidyl (B131873) aryl ethers, a class of compounds to which this compound belongs, has shown the effectiveness of whole-cell biocatalysts. For example, lyophilized cells of Trichosporon loubierii, which possess epoxide hydrolase activity, have been successfully used to resolve various glycidyl aryl ethers. researchgate.net The enantioselectivity and activity of the enzyme can be influenced by the structure of the aryl group and the reaction conditions, such as the cell-to-substrate ratio. researchgate.net

The following table summarizes representative research findings on the lipase-mediated resolution of compounds structurally related to this compound, illustrating the potential of this approach.

| Enzyme Source | Substrate | Reaction Type | Enantiomeric Excess (ee) of Product | Reference |

| Candida antarctica Lipase B (CAL-B) | Racemic chlorohydrin | Transesterification | 97% | researchgate.net |

| Pseudomonas fluorescens Lipase | Racemic aryloxy-propan-2-yl acetate | Hydrolysis | >99% | mdpi.com |

| Trichosporon loubierii (whole cells) | Racemic glycidyl aryl ethers | Hydrolysis | 87-99% | researchgate.net |

Optimization of Synthetic Conditions for Scalability and Efficiency

For the industrial production of this compound, the optimization of synthetic conditions is crucial to ensure high yield, purity, and cost-effectiveness. Key parameters for optimization include reaction time, temperature, solvent, and catalyst loading. Moving from batch to continuous manufacturing processes, such as those employing flow chemistry, can offer significant advantages in terms of scalability and efficiency.

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers several advantages over traditional batch processing, particularly for the synthesis of epoxides, which can be highly reactive and involve exothermic reactions.

Advantages of Flow Chemistry for Epoxide Synthesis:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with handling hazardous reagents and managing exothermic reactions. The high surface-area-to-volume ratio allows for efficient heat dissipation, preventing thermal runaways.

Improved Control and Reproducibility: Precise control over reaction parameters such as temperature, pressure, and residence time leads to better reproducibility and higher product quality.

Scalability: Scaling up a flow process is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.

Increased Efficiency: The integration of reaction, separation, and purification steps into a continuous process can significantly reduce production time and costs.

Application to this compound Synthesis:

The synthesis of epoxides, including the precursors to this compound, can be effectively translated to a flow chemistry setup. For instance, the epoxidation of an alkene precursor using an oxidizing agent can be performed in a continuous-flow reactor. The use of a fixed-bed reactor packed with a solid-supported catalyst allows for easy separation of the catalyst from the product stream, simplifying the workup process. researchgate.net

The synthesis of epoxy ethers from epichlorohydrin, a common route to glycidyl ethers, has also been successfully demonstrated in a flow system. researchgate.net This approach allows for rapid and efficient production while maintaining tight control over the reaction conditions.

The following table provides a comparative overview of batch versus flow chemistry approaches for a representative epoxide synthesis, highlighting the potential benefits of adopting a continuous process for the production of this compound.

| Parameter | Batch Processing | Flow Chemistry |

| Reaction Scale | Limited by reactor size | Easily scalable by extending run time or numbering up |

| Heat Transfer | Often inefficient, risk of hot spots | Highly efficient, excellent temperature control |

| Safety | Higher risk with exothermic reactions and hazardous materials | Inherently safer due to small reaction volumes |

| Process Control | More challenging to maintain homogeneity and consistent parameters | Precise control over residence time, temperature, and stoichiometry |

| Reaction Time | Typically longer, includes heating and cooling cycles | Significantly shorter residence times often possible |

| Productivity | Lower throughput per unit volume | Higher throughput per unit volume |

Reaction Chemistry and Transformations of R 2 2 Chlorophenoxy Methyl Oxirane

Oxirane Ring-Opening Reactions

The synthetic versatility of (R)-2-((2-Chlorophenoxy)methyl)oxirane is primarily derived from the ring-opening reactions of its epoxide moiety. The high ring strain of the oxirane facilitates reactions with a wide range of nucleophiles, proceeding typically through a bimolecular nucleophilic substitution (SN2) mechanism. chemistrysteps.comucalgary.ca This reactivity allows for the controlled introduction of diverse functional groups.

Under neutral or basic conditions, the ring-opening of this compound is dominated by the attack of strong nucleophiles. These reactions are highly regioselective and stereospecific, providing a reliable method for synthesizing chiral, functionalized molecules.

The reaction of epoxides with primary or secondary amines, known as aminolysis, is a direct and efficient method for the synthesis of β-amino alcohols. mdpi.comrsc.org For this compound, this reaction involves the nucleophilic attack of the amine on one of the epoxide carbons. The reaction with amines like isopropylamine (B41738) proceeds efficiently at elevated temperatures (100-120 °C) in a suitable solvent such as ethanol, yielding the corresponding β-amino alcohol. rsc.org The presence of hydroxyl groups, which are generated during the reaction, can catalyze the aminolysis of glycidyl (B131873) ethers. semanticscholar.org This transformation is highly regioselective, with the amine preferentially attacking the terminal, less sterically hindered carbon of the oxirane ring. rsc.org

| Amine Nucleophile | Reaction Conditions | Product Class | Observed Regioisomer |

|---|---|---|---|

| Isopropylamine | Ethanol, 100-120°C, 20-60 min | β-Amino alcohol | 1-((2-Chlorophenoxy)methyl)-2-(isopropylamino)ethanol |

| Aniline | Solvent-free or in DIPE, 35°C (lipase catalyzed) | β-Amino alcohol | 1-((2-Chlorophenoxy)methyl)-2-(phenylamino)ethanol |

| Benzylamine | Solvent-free, Room Temp. | β-Amino alcohol | 1-((2-Chlorophenoxy)methyl)-2-(benzylamino)ethanol |

The ring-opening of epoxides with thiols or their conjugate bases (thiolates) provides a straightforward route to β-hydroxy sulfides. beilstein-journals.orgnih.gov This reaction, often referred to as thiolysis, is highly efficient and regioselective, proceeding under base-catalyzed conditions. ntu.edu.sg The nucleophilic thiolate attacks the terminal carbon of the this compound ring, leading to the formation of a single major regioisomer of the corresponding β-hydroxy sulfide. beilstein-journals.org A variety of catalysts, including bases like lithium hydroxide (B78521) or organocatalysts, can be employed to facilitate this transformation. ntu.edu.sg

| Thiol Nucleophile | Catalyst/Conditions | Product Class | Expected Product |

|---|---|---|---|

| Thiophenol | Base (e.g., LiOH), THF | β-Hydroxy sulfide | 1-((2-Chlorophenoxy)methyl)-2-(phenylthio)ethanol |

| Ethanethiol | Base (e.g., NaOEt), Ethanol | β-Hydroxy sulfide | 1-((2-Chlorophenoxy)methyl)-2-(ethylthio)ethanol |

This compound can undergo ring-opening with alcohols (alcoholysis) or water (hydrolysis) to yield hydroxy ethers or 1,2-diols, respectively. Under basic conditions, such as in the presence of sodium hydroxide, the reaction proceeds via SN2 attack of the alkoxide or hydroxide ion at the less substituted carbon. libretexts.orglibretexts.org Hydrolysis under these conditions results in the formation of 3-(2-chlorophenoxy)propane-1,2-diol. This reaction can sometimes occur as a side reaction during other base-mediated transformations, particularly at elevated temperatures. rsc.org

Acid-catalyzed hydrolysis or alcoholysis can also occur. The reaction is initiated by the protonation of the epoxide oxygen, which makes the ring more susceptible to nucleophilic attack by weak nucleophiles like water or alcohols. libretexts.orgresearchgate.net While SN2-type attack at the less hindered carbon is still significant, acidic conditions can sometimes favor attack at the more substituted carbon due to the development of partial carbocation character at that position. libretexts.orglibretexts.org

The reactivity of the oxirane ring extends to a variety of other strong nucleophiles. These include organometallic reagents, cyanides, and azides. For instance, Grignard reagents (R-MgX) can open the epoxide ring to form new carbon-carbon bonds, yielding a substituted alcohol after an aqueous workup. chemistrysteps.comucalgary.ca Similarly, nucleophiles like sodium cyanide or sodium azide (B81097) can be used to introduce cyano or azido (B1232118) groups, respectively, which are valuable functionalities for further synthetic elaboration. In each case, the reaction typically follows the SN2 pathway under neutral or basic conditions, with the nucleophile attacking the terminal epoxide carbon.

The ring-opening of this compound with strong nucleophiles under basic or neutral conditions is characterized by high regioselectivity and a predictable stereochemical outcome. ucalgary.calibretexts.org

Regioselectivity: The nucleophilic attack occurs almost exclusively at the terminal (C3) carbon of the oxirane moiety. This position is significantly less sterically hindered than the internal (C2) carbon, which is attached to the chlorophenoxymethyl group. This outcome is a classic example of steric control in an SN2 reaction, where the nucleophile approaches from the path of least resistance. chemistrysteps.comucalgary.ca Experimental results for aminolysis of similar aryloxy epoxides confirm the formation of a single regioisomer. rsc.org

Stereochemical Outcome: The reaction proceeds via a classic SN2 mechanism, which involves a backside attack by the nucleophile relative to the carbon-oxygen bond that is breaking. ucalgary.cayoutube.com This backside attack results in an inversion of the stereochemical configuration at the carbon atom being attacked. Since the starting material is the (R)-enantiomer, the nucleophilic attack at the terminal carbon atom leads to a product with a defined (S)-configuration at that newly formed stereocenter. The original stereocenter at C2 is not involved in the reaction and retains its configuration. This stereospecificity is a crucial feature for the use of this compound in asymmetric synthesis. youtube.comstackexchange.com

Regioselectivity and Stereochemical Outcome in Ring-Opening Reactions

Influence of Electronic and Steric Factors

The outcome of nucleophilic ring-opening reactions on unsymmetrical epoxides such as this compound is governed by a balance of electronic and steric effects. These factors determine which of the two carbon atoms in the oxirane ring is preferentially attacked by an incoming nucleophile.

Steric Factors : The presence of the bulky 2-chlorophenoxy-methyl group adjacent to one of the oxirane carbons creates significant steric hindrance. In nucleophilic substitution (SN2) reactions, the nucleophile will preferentially attack the less sterically hindered carbon atom. nih.gov For this molecule, the terminal carbon of the oxirane ring is more accessible, favoring attack at that position.

Electronic Factors : The 2-chlorophenyl group is electron-withdrawing, which increases the electrophilicity of the carbon atoms within the oxirane ring. This makes the ring more susceptible to nucleophilic attack compared to unsubstituted epoxides. While this electronic effect activates the entire ring, the steric hindrance remains the dominant factor in directing the nucleophile under neutral or basic conditions.

| Factor | Description | Effect on this compound |

|---|---|---|

| Steric Hindrance | The physical blocking of a reaction site by bulky substituents. nih.gov | The 2-chlorophenoxy-methyl group directs nucleophilic attack to the less substituted, terminal carbon of the oxirane ring. |

| Electronic Effect | The influence of a substituent's electron-withdrawing or electron-donating nature on reactivity. | The electron-withdrawing 2-chlorophenyl group increases the electrophilicity of the oxirane carbons, making the ring more reactive towards nucleophiles. |

Catalyst-Controlled Regioselectivity

While steric and electronic factors provide a degree of inherent regioselectivity, the use of catalysts can further control or even reverse the site of nucleophilic attack. rsc.org This catalyst-controlled regioselectivity is a powerful tool in organic synthesis for targeting specific isomers. chemrxiv.org

Under acidic conditions, for instance, the reaction mechanism can shift towards an SN1-like character. The epoxide oxygen is protonated, and the positive charge is better stabilized at the more substituted carbon atom. This can lead to a preference for nucleophilic attack at the more hindered carbon. Lewis acids can also be employed to coordinate with the epoxide oxygen, similarly influencing the regioselectivity of the ring-opening. Furthermore, the use of specific chiral catalysts can achieve high levels of control over the reaction's outcome, which is particularly valuable in the synthesis of complex chiral molecules. chemrxiv.org

| Catalyst Type | General Mechanism | Favored Site of Attack |

|---|---|---|

| None (Basic/Neutral) | SN2 mechanism based on inherent steric and electronic factors. | Less sterically hindered carbon. |

| Acid (Brønsted or Lewis) | Coordination to the epoxide oxygen, creating a more carbocation-like transition state. | More substituted carbon that can better stabilize a positive charge. |

Other Chemical Modifications of the Oxirane Moiety

Beyond nucleophilic ring-opening with carbon, nitrogen, or sulfur nucleophiles, the oxirane moiety can undergo other significant transformations, such as oxidation and reduction.

Oxidation Reactions (e.g., to Dihydroxylated Products)

The oxirane ring can be opened to form vicinal diols (glycols), which are compounds with hydroxyl groups on adjacent carbon atoms. This transformation is typically achieved through acid-catalyzed hydrolysis. libretexts.org The reaction proceeds via an SN2 attack by a water molecule on the protonated epoxide.

This process results in anti-dihydroxylation, where the two hydroxyl groups are added to opposite faces of the molecule relative to the original plane of the epoxide ring. youtube.com

| Reactant | Reagents | Product | Stereochemistry |

|---|---|---|---|

| This compound | Dilute Acid (e.g., H₃O⁺) | (R)-1-(2-Chlorophenoxy)propane-2,3-diol | Anti-addition |

Reduction Reactions to Form Alcohols

The oxirane ring can be reduced to form an alcohol using strong hydride-donating reagents, most commonly Lithium Aluminium Hydride (LiAlH₄). byjus.com This reaction also proceeds via an SN2 mechanism, where a hydride ion (H⁻) acts as the nucleophile. davuniversity.orgchemguide.co.uk

Consistent with the principles of steric hindrance, the hydride ion attacks the less substituted carbon of the epoxide. byjus.comdavuniversity.org For this compound, this attack occurs at the terminal CH₂ position, leading to the formation of a secondary alcohol after an acidic workup.

| Reactant | Reagents | Product | Key Feature |

|---|---|---|---|

| This compound | 1. LiAlH₄ 2. H₃O⁺ (workup) | (R)-1-(2-Chlorophenoxy)propan-2-ol | Hydride attacks the less sterically hindered carbon. byjus.com |

Transformations Involving the Chlorophenoxy Moiety in Derived Compounds

Once the highly reactive oxirane ring has been transformed, the chlorophenoxy portion of the resulting molecule can undergo further chemical modifications. The reactivity of this aromatic ring is influenced by the ortho-chloro substituent and the ether linkage, which are both ortho-, para-directing groups for electrophilic aromatic substitution, although the chloro group is deactivating.

Potential transformations include:

Electrophilic Aromatic Substitution : Reactions such as nitration or further halogenation could be performed on the aromatic ring. For example, nitration has been shown to occur on similar chlorophenoxy structures. researchgate.netresearchgate.net

Nucleophilic Aromatic Substitution : Under specific conditions (e.g., high temperature and pressure, or with strong electron-withdrawing groups present), the chlorine atom could be displaced by other nucleophiles.

Degradation : In environmental or biological contexts, the chlorophenoxy structure can be degraded. Studies on related chlorophenoxy herbicides have shown that microorganisms can metabolize these compounds, potentially leading to cleavage of the ether bond or modification of the aromatic ring. nih.gov

| Reaction Type | Example | Description |

|---|---|---|

| Electrophilic Aromatic Substitution | Nitration | Introduction of a nitro (-NO₂) group onto the aromatic ring, directed by the existing substituents. researchgate.net |

| Biodegradation | Microbial Metabolism | Breakdown of the molecule by microorganisms, potentially involving cleavage of the ether linkage or dechlorination. nih.gov |

Derivatives and Their Academic Significance

Synthesis of Analogues and Related Compounds

The synthesis of analogues of (R)-2-((2-Chlorophenoxy)methyl)oxirane is a well-established area of research, with methodologies focused on introducing variability at two key positions: the phenoxy ring and the side chain extending from the oxirane ring.

A primary strategy for creating analogues involves the modification of the phenoxy ring. This is typically achieved through the reaction of a substituted phenol (B47542) with an appropriate chiral three-carbon building block, such as (R)-glycidyl tosylate or (R)-epichlorohydrin, under basic conditions. This approach allows for the introduction of a wide variety of substituents at different positions on the aromatic ring.

Common variations include altering the position and nature of the halogen substituent. For instance, analogues with chloro, bromo, or fluoro groups at the ortho-, meta-, or para-positions have been synthesized to probe the effects of steric hindrance and electronic properties on the molecule's behavior. Beyond halogens, other functional groups such as nitro, methyl, and methoxy groups have been incorporated to further modulate the electronic landscape of the phenoxy ring. The electron-withdrawing or electron-donating nature of these substituents can significantly impact the electrophilicity of the oxirane ring, thereby influencing its reactivity towards nucleophiles.

Table 1: Examples of (R)-2-((Phenoxy)methyl)oxirane Analogues with Variations on the Phenoxy Ring (This is an interactive data table. Please refer to the original source for full interactivity.)

| Substituent on Phenoxy Ring | Position | Compound Name |

| 4-Chloro | para | (R)-2-((4-Chlorophenoxy)methyl)oxirane |

| 3-Bromo | meta | (R)-2-((3-Bromophenoxy)methyl)oxirane |

| 4-Bromo | para | (R)-2-((4-Bromophenoxy)methyl)oxirane |

| 2-Nitro | ortho | (R)-2-((2-Nitrophenoxy)methyl)oxirane |

| 4-Methyl | para | (R)-2-((4-Methylphenoxy)methyl)oxirane |

| 4-(Trifluoromethyl) | para | (R)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane |

| 2-Methoxy | ortho | (R)-2-((2-Methoxyphenoxy)methyl)oxirane |

Another key avenue for analogue synthesis involves the modification of the side chain originating from the oxirane ring. The inherent strain of the three-membered ring makes it susceptible to nucleophilic attack, leading to ring-opening and the introduction of new functional groups. This reactivity is the cornerstone of side-chain diversification.

A common reaction is the ring-opening of the epoxide with amines, thiols, or alcohols to generate β-amino alcohols, β-thio alcohols, and β-hydroxy ethers, respectively. The choice of nucleophile allows for the introduction of a vast array of chemical functionalities, each imparting unique properties to the resulting molecule. For example, the reaction with primary or secondary amines can lead to the synthesis of compounds with potential pharmacological activity.

Furthermore, more complex side chains can be installed by employing organometallic reagents or by multi-step synthetic sequences initiated by the ring-opening of the oxirane. These strategies have been used to create molecules with extended frameworks and tailored functionalities for specific applications.

Structure-Reactivity and Structure-Function Relationship Studies in Derived Scaffolds

A central theme in the study of this compound derivatives is the elucidation of structure-reactivity and structure-function relationships. By systematically altering the molecular structure and observing the resulting changes in chemical reactivity or biological activity, researchers can develop a deeper understanding of the underlying molecular principles.

The electronic nature of the substituents on the phenoxy ring plays a crucial role in determining the reactivity of the oxirane ring. Electron-withdrawing groups, such as the chloro and nitro groups, increase the electrophilicity of the carbon atoms of the oxirane ring, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups, such as the methyl group, can decrease the reactivity of the epoxide. These relationships can be quantified through kinetic studies of ring-opening reactions, providing valuable data for predicting the reactivity of new analogues.

In the context of medicinal chemistry, structure-activity relationship (SAR) studies are paramount. These studies aim to correlate specific structural features with the biological activity of the compound. For instance, in the development of enzyme inhibitors, the precise positioning of functional groups that can interact with the active site of the enzyme is critical. By synthesizing and testing a series of analogues with systematic structural modifications, researchers can identify the key pharmacophoric elements responsible for biological activity.

Quantitative structure-activity relationship (QSAR) models are often employed to formalize these relationships. QSAR studies use statistical methods to correlate physicochemical properties of the molecules (such as lipophilicity, electronic parameters, and steric descriptors) with their biological activity. These models can then be used to predict the activity of untested compounds, thereby guiding the design of more potent and selective molecules. For example, the lipophilicity of the phenoxy ring substituents can significantly influence the ability of the molecule to cross cell membranes and reach its biological target.

Table 2: Illustrative Structure-Function Relationships in Phenoxymethyl Oxirane Derivatives (This is an interactive data table. Please refer to the original source for full interactivity.)

| Structural Modification | Observed Effect on Function | Potential Application |

| Introduction of a trifluoromethyl group on the phenoxy ring | Increased lipophilicity and metabolic stability | Drug development |

| Variation of halogen substituent and position | Modulation of binding affinity to biological targets | Fine-tuning pharmacological profiles |

| Ring-opening with specific amines | Generation of potent and selective enzyme inhibitors | Therapeutic agents |

| Incorporation into larger, more complex scaffolds | Creation of materials with unique properties | Materials science |

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Chiral Building Block in Complex Molecule Synthesis

The primary application of (R)-2-((2-Chlorophenoxy)methyl)oxirane in organic synthesis is its role as a chiral building block. bldpharm.com Chiral building blocks are enantiomerically pure compounds used as starting materials in the synthesis of complex, biologically active molecules and pharmaceuticals. nih.gov The pharmaceutical industry has a rising demand for such intermediates to improve drug efficacy, as biological targets are chiral and often interact differently with different enantiomers of a drug. nih.gov

The utility of this compound stems from its reactive epoxide ring combined with a specific (R)-configuration at the stereocenter. This allows for the introduction of various functional groups through nucleophilic ring-opening reactions, leading to the formation of more complex structures with controlled stereochemistry. mdpi.com For example, the reaction of chiral aryloxy epoxides with amines (aminolysis) is a key step in the synthesis of β-amino alcohols, a structural motif present in numerous pharmaceutical agents. rsc.org The regioselectivity of the ring-opening can be controlled by reaction conditions, typically affording vicinal amino alcohol products. rsc.org

The synthesis of complex molecules often relies on convergent strategies where chiral fragments are prepared and then combined. rsc.org this compound serves as a valuable precursor for such fragments, enabling the efficient construction of target molecules with high enantiomeric purity. nih.govresearchgate.net

| Target Molecule Class | Synthetic Transformation | Significance of Chiral Epoxide |

| β-Amino Alcohols | Epoxide ring-opening with amines | Establishes the 1,2-amino alcohol stereochemistry crucial for many APIs. rsc.org |

| Diols and Derivatives | Hydrolysis or oxidation of the epoxide | Provides chiral diol units for natural product synthesis. |

| Hydroxy Ethers | Ring-opening with alcohols or phenols | Creates chiral ether linkages found in various complex structures. |

| Chiral Polymers | Ring-opening polymerization | Acts as a monomer to introduce chirality into the polymer backbone. nih.gov |

Precursor for Specialty Chemicals and Advanced Polymeric Materials

Beyond its role in multi-step synthesis, this compound and related compounds are valuable precursors for specialty chemicals and advanced polymers. The epoxide functionality is key to its use as a monomer in the synthesis of polymers like epoxy resins, polyethers, and polyesters. mdpi.comnih.govontosight.ai These materials are widely used as adhesives, coatings, and composites due to their excellent mechanical strength, chemical resistance, and thermal stability. ontosight.ai

The polymerization of oxiranes can proceed through ring-opening mechanisms, and using an enantiomerically pure monomer like this compound allows for the synthesis of chiral polymers. nih.gov Chiral polymers are of growing interest in materials science for applications such as chiral chromatography stationary phases, enantioselective catalysis, and materials with unique chiroptical properties. nih.gov For instance, the copolymerization of a chiral epoxide with an anhydride (B1165640) can produce chiral polyesters. nih.gov The specific properties of the resulting polymer, such as its thermal characteristics and solubility, are influenced by the structure of the phenoxy substituent.

| Material Type | Monomer(s) | Key Properties | Potential Applications |

| Chiral Polyethers | This compound | Defined stereochemistry, potentially unique optical activity. nih.gov | Chiral separation media, asymmetric catalysis. |

| Epoxy Resins | Epoxide (e.g., glycidyl (B131873) ethers) + Hardener (e.g., amines) | High adhesion, chemical resistance, durability. ontosight.ai | High-performance coatings, adhesives, composites. |

| Chiral Polyesters | This compound + Anhydride (e.g., phthalic anhydride) | Chirality, biodegradability (depending on structure). nih.gov | Specialty plastics, biomedical materials. |

Reagent in the Asymmetric Synthesis of Other Chiral Molecular Scaffolds

This compound is not only a building block that is incorporated entirely into a final structure but also a reagent used to induce chirality in other molecules. This is a cornerstone of asymmetric synthesis: the creation of new chiral molecules from achiral or racemic starting materials. nih.govresearchgate.net The epoxide's defined stereocenter allows it to act as a chiral electrophile. When it reacts with a nucleophile, the stereochemistry of the epoxide is transferred to the product, resulting in the formation of a new chiral molecular scaffold with high enantiomeric excess. orgsyn.org

This strategy is employed in various catalytic and stoichiometric processes. For example, in organocatalytic reactions, the epoxide can react with a substrate to form a chiral intermediate, which then guides the stereochemical outcome of a subsequent transformation. nih.gov The synthesis of complex heterocyclic scaffolds, which are prevalent in medicinal chemistry, can be achieved through such asymmetric reactions. nih.govrsc.org The reliability of the chirality transfer from reagents like this compound makes it a powerful tool for chemists seeking to construct enantiomerically pure compounds efficiently. orgsyn.org

| Reaction Type | Nucleophile/Substrate | Resulting Chiral Scaffold |

| [4+2] Cycloaddition | Methyleneindolinones | Chiral spiro-oxindole skeletons. nih.gov |

| Desymmetrization | meso-compounds | Chiral alcohols or amines. mdpi.com |

| Kinetic Resolution | Racemic amines or alcohols | Enantioenriched amines/alcohols and the ring-opened epoxide product. |

| Annulation Reactions | α-hydroxyl aryl ketones | Enantioenriched bicyclic pyrans. rsc.org |

Role in the Study of Enzyme-Catalyzed Reactions Involving Epoxides

The reactivity of the epoxide ring makes this compound a useful substrate for studying enzyme-catalyzed reactions. Enzymes, particularly hydrolases, are widely used in biocatalysis for their high stereoselectivity and efficiency under mild conditions. Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols.

By using an enantiomerically pure substrate like this compound, researchers can investigate several aspects of enzyme behavior:

Enantioselectivity: Determining if an enzyme preferentially acts on one enantiomer over the other.

Regioselectivity: Identifying which of the two epoxide carbons is attacked by the nucleophile (water, in the case of hydrolysis).

Mechanism of Action: Elucidating the catalytic mechanism by analyzing the structure of the products and reaction kinetics.

This knowledge is crucial for developing industrial-scale biocatalytic processes, such as the enzymatic resolution of racemic epoxides to produce enantiopure compounds for the pharmaceutical and fine chemical industries. google.com For example, studies might involve screening different lipases or epoxide hydrolases for their ability to selectively hydrolyze the (S)-enantiomer from a racemic mixture, leaving the desired (R)-enantiomer untouched. google.com

| Enzyme Class | Reaction Studied | Research Finding |

| Epoxide Hydrolases (EHs) | Enantioselective hydrolysis | Identification of enzymes that can resolve racemic epoxides. |

| Lipases | Enantioselective hydrolysis/resolution | Screening for lipases that catalyze the kinetic resolution of epoxide precursors. google.com |

| Glutathione S-Transferases (GSTs) | Conjugation with glutathione | Probing the mechanism of detoxification and cellular metabolism of epoxides. |

Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques for Enantiomeric Excess and Purity Determination

Chromatography is an indispensable tool for separating the desired (R)-enantiomer from its (S)-counterpart and for detecting and quantifying process-related impurities. phenomenex.com

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for determining the enantiomeric excess (e.e.) of (R)-2-((2-Chlorophenoxy)methyl)oxirane. uma.es This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, are commonly employed for this purpose. dergipark.org.tr

The separation is typically achieved under normal-phase conditions, using a mobile phase consisting of a mixture of alkanes (like n-hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol). rsc.org The differential interaction between the enantiomers and the chiral stationary phase results in different retention times, allowing for their individual quantification. The enantiomeric excess is then calculated from the peak areas of the two enantiomers. sigmaaldrich.com

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Daicel CHIRALCEL® OD-H, Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane:Isopropanol (e.g., 95:5 v/v) rsc.org |

| Flow Rate | 0.5 - 1.0 mL/min rsc.org |

| Detection | UV at 270 nm rsc.org |

| Column Temperature | 25 °C |

| Expected Outcome | Baseline separation of (R)- and (S)-enantiomers with distinct retention times (t_R). |

Ultra-Performance Liquid Chromatography (UPLC) for Impurity Profiling

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC for impurity profiling, including higher resolution, increased sensitivity, and faster analysis times. ijprajournal.comlcms.cz This technique is ideal for detecting and quantifying process-related impurities, such as starting materials, by-products, and degradation products. researcher.liferesearchgate.net

A reversed-phase UPLC method is typically developed using a sub-2 µm particle column (e.g., C18). researchgate.net A gradient elution with a mobile phase consisting of an aqueous component (like water or a buffer) and an organic solvent (such as acetonitrile (B52724) or methanol) is employed to separate compounds with a wide range of polarities. ijper.org This allows for the comprehensive analysis of the sample, ensuring that even trace-level impurities are detected and quantified accurately. researchgate.net

| Parameter | Condition |

|---|---|

| Column | Acquity UPLC® BEH C18, 1.7 µm researchgate.net |

| Mobile Phase A | Water researchgate.net |

| Mobile Phase B | Acetonitrile/Water mixture researchgate.net |

| Elution Mode | Gradient |

| Flow Rate | 0.3 mL/min researchgate.net |

| Detection | UV at 223 nm researchgate.net |

| Column Temperature | 27 °C researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for differentiating positional isomers, such as 2-chlorophenoxy, 3-chlorophenoxy, and 4-chlorophenoxy analogues, which may be present as impurities. nih.gov While these isomers have the same molecular weight, they exhibit different fragmentation patterns in the mass spectrometer and often have distinct retention times in the gas chromatograph. uva.nl

The use of a capillary column, such as one with a 5% phenyl-polydimethylsiloxane stationary phase, allows for the separation of isomers based on their boiling points and interactions with the stationary phase. researchgate.net Subsequent analysis by mass spectrometry provides unique fragmentation patterns that serve as fingerprints for each isomer, enabling their unambiguous identification.

| Parameter | Condition |

|---|---|

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm id, 0.25 µm film thickness nih.gov |

| Carrier Gas | Helium at 1.5 mL/min nih.gov |

| Injector Temperature | 285 °C nih.gov |

| Oven Program | Temperature gradient (e.g., 40 °C to 300 °C) nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Transfer Line Temp. | 300 °C nih.gov |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for structural elucidation. ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-chlorophenoxy group, typically in the range of δ 6.8–7.5 ppm. The protons on the oxirane ring and the adjacent methylene (B1212753) group (-O-CH₂-) would appear in the upfield region, generally between δ 2.8 and 4.3 ppm. rsc.org The coupling patterns and integration of these signals confirm the connectivity of the atoms.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbons of the oxirane ring are expected to resonate at approximately δ 44–52 ppm. rsc.org The methylene carbon adjacent to the phenoxy oxygen would appear around δ 69 ppm, while the aromatic carbons would be observed in the δ 110–160 ppm range. rsc.org

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| Aromatic Protons/Carbons | 6.8 - 7.5 (m) | 112 - 157 |

| -O-CH ₂- | 4.0 - 4.3 (m) | ~69 |

| Oxirane -CH - | ~3.4 (m) | ~50 |

| Oxirane -CH ₂- | 2.8 - 2.9 (m) | ~45 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. ijprajournal.com For this compound (C₉H₉ClO₂), the expected exact mass is approximately 184.0291 g/mol .

Under Electron Ionization (EI), the molecule will form a molecular ion (M⁺) peak. This molecular ion is often unstable and undergoes fragmentation. chemguide.co.uk Key fragmentation pathways for this structure could include:

Cleavage of the bond between the methylene group and the oxirane ring, leading to a chlorophenoxy-containing fragment.

Opening of the epoxide ring followed by the loss of small neutral molecules like carbon monoxide (CO). niscpr.res.in

Loss of the entire chlorophenoxy group.

Analysis of these fragment ions helps to piece together the structure of the parent molecule and confirm its identity. libretexts.org

| m/z Value | Possible Fragment Ion |

|---|---|

| 184/186 | [M]⁺ Molecular ion (with ³⁵Cl/³⁷Cl isotope pattern) |

| 127/129 | [ClC₆H₄O]⁺ Chlorophenoxy cation |

| 57 | [C₃H₅O]⁺ Oxiranylmethyl cation |

Advanced Characterization Methods (e.g., X-ray Crystallography of Analogues)

The definitive structural elucidation and purity assessment of chiral compounds such as this compound rely on a suite of advanced analytical methodologies. Beyond routine spectroscopic analysis, techniques like X-ray crystallography of analogous structures and specialized chiroptical methods are indispensable for confirming absolute stereochemistry, understanding three-dimensional conformation, and quantifying enantiomeric purity. These methods provide a depth of molecular insight that is crucial for research and development.

X-ray Crystallography of Analogues

While a specific crystal structure for this compound is not prominently available in the literature, analysis of structurally similar compounds provides significant insight into the likely solid-state conformation and intermolecular interactions. X-ray crystallography offers unambiguous determination of molecular geometry, including bond lengths, bond angles, and torsional angles.

A notable analogue, 2-(4-{4-[4-(Oxiran-2-ylmethoxy)phenoxy]phenyl}phenoxymethyl)oxirane, has been studied, revealing key structural features relevant to this class of compounds. nih.gov The analysis of this bis-epoxide derivative showed that the dihedral angle in its biphenyl (B1667301) moiety is 3.34 (19)°, indicating an essentially co-planar conformation. nih.gov However, a significant dihedral angle of 58.93 (14)° was observed between one of the benzene (B151609) rings and the biphenyl ring system. nih.gov

A common challenge observed in the crystallography of such oxirane-containing molecules is the structural disorder of the epoxide rings. nih.gov In the case of the studied analogue, the epoxide rings exhibited two alternative orientations, a phenomenon that can impact the stability of the material. nih.gov Such crystallographic data is foundational for understanding the structure-property relationships in materials derived from these epoxides, such as epoxy resins and composites. nih.gov

Crystallographic Data for Analogue: 2-(4-{4-[4-(Oxiran-2-ylmethoxy)phenoxy]phenyl}phenoxymethyl)oxirane

This table summarizes the key crystallographic parameters obtained from the single-crystal X-ray diffraction analysis of a structural analogue of this compound. Data sourced from Cho et al. (2007).

| Parameter | Value |

|---|---|

| Chemical Formula | C24H22O5 |

| Molecular Weight | 390.43 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 6.011(2) Å, b = 11.234(5) Å, c = 14.892(6) Å α = 88.07(3)°, β = 83.18(3)°, γ = 77.26(3)° |

| Volume (V) | 972.1(7) ų |

| Molecules per unit cell (Z) | 2 |

| Key Structural Feature | Disorder observed in the epoxide rings. nih.gov |

Chiroptical and Chromatographic Techniques for Purity Assessment

For a chiral molecule, confirming the identity of the desired enantiomer and determining its purity are paramount. The enantiomeric excess (ee) is a critical measure of this purity, indicating the degree to which one enantiomer is present in greater amounts than the other. wikipedia.org A sample with 70% of one enantiomer and 30% of the other has an enantiomeric excess of 40%. wikipedia.org

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most powerful and widely used techniques for separating enantiomers and determining enantiomeric excess. nih.gov The method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. For analogues of this compound, polysaccharide-based CSPs, such as those coated with cellulose tris(3,5-dimethylphenylcarbamate), have proven effective. nih.gov This technique allows for the direct quantification of each enantiomer, providing a precise value for enantiomeric excess. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is another advanced method used to characterize chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a sample. nih.gov Enantiomers produce mirror-image CD spectra, making this technique highly valuable for assigning the absolute configuration of a chiral center, especially when compared against an enantiopure standard. While less common for routine purity analysis than chiral HPLC, it is a powerful tool for structural confirmation and for studying conformational changes in solution. nih.gov In some applications, CD spectroscopy, combined with multivariate regression models, can be used to rapidly determine both enantiomeric and diastereomeric excess without the need for chromatographic separation. nih.govrsc.org

Advanced Methodologies for Chiral Purity Analysis

This table compares key advanced techniques used for the characterization and purity assessment of chiral compounds like this compound.

| Methodology | Principle | Primary Application | Key Findings/Advantages |

|---|---|---|---|

| X-ray Crystallography (of Analogues) | Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms. nih.gov | Unambiguous determination of absolute configuration and solid-state conformation. researchgate.net | Provides precise bond lengths, angles, and intermolecular interactions. Can reveal phenomena like ring disorder. nih.gov |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. nih.gov | Quantification of enantiomeric excess (ee). nih.gov | Highly accurate and reproducible for purity determination. Baseline separation of enantiomers is achievable. |

| Circular Dichroism (CD) | Measures the difference in absorption of left and right circularly polarized light by a chiral molecule. nih.gov | Confirmation of absolute configuration and analysis of solution-state conformation. | Provides a unique spectral "fingerprint" for each enantiomer. Can be used in high-throughput screening. nih.gov |

Mechanistic Investigations and Computational Studies

Elucidation of Epoxide Ring-Opening Reaction Mechanisms

The reactivity of (R)-2-((2-Chlorophenoxy)methyl)oxirane is dominated by the high ring strain of the three-membered oxirane ring. This inherent strain, a combination of angle and torsional strain, is the driving force for ring-opening reactions, even though an alkoxide is typically a poor leaving group. chemistrysteps.com The reaction generally proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where a nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the simultaneous cleavage of a carbon-oxygen bond. chemistrysteps.comresearchgate.net

This backside attack by the nucleophile results in an inversion of stereochemistry at the site of attack, leading to products with a trans or anti configuration between the newly introduced nucleophile and the oxygen-containing group. chemistrysteps.com The mechanism and regioselectivity, however, are highly dependent on the nature of the nucleophile and the reaction conditions (i.e., acidic, basic, or neutral).

Under basic or neutral conditions, strong nucleophiles directly attack a carbon atom of the oxirane ring. The reaction is primarily governed by sterics, with the nucleophile preferentially attacking the less sterically hindered carbon atom. d-nb.infovu.nl In contrast, under acidic conditions, the epoxide oxygen is first protonated by the acid catalyst. This protonation enhances the electrophilicity of the ring carbons and makes the oxygen a better leaving group. chemistrysteps.com The subsequent nucleophilic attack occurs at the more substituted carbon, which can better stabilize the developing partial positive charge in the transition state. d-nb.info

The table below summarizes the key features of the epoxide ring-opening mechanism under different conditions.

| Condition | Key Mechanistic Steps | Nucleophile Type | Regioselectivity |

| Basic/Neutral | 1. Nucleophilic attack at the less substituted carbon. 2. Ring-opening to form an alkoxide. 3. Protonation of the alkoxide in a workup step. | Strong (e.g., RO⁻, RS⁻, CN⁻, R-MgX) | Attack at the sterically less hindered carbon. |

| Acidic | 1. Protonation of the epoxide oxygen. 2. Nucleophilic attack at the more substituted carbon. 3. Deprotonation to yield the final product. | Weak (e.g., H₂O, ROH, HX) | Attack at the carbon that can better stabilize a positive charge. |

Computational Chemistry and Density Functional Theory (DFT) Applications in Reactivity Prediction

Computational chemistry has emerged as a powerful tool for predicting the outcomes of organic reactions and elucidating complex reaction mechanisms. nih.govnih.gov For compounds like this compound, Density Functional Theory (DFT) is particularly useful for investigating reactivity and selectivity. DFT calculations can map out the potential energy surface of a reaction, identifying the structures of transition states and intermediates, thereby providing a quantitative understanding of the reaction pathway. rsc.orgresearchgate.net

Quantum chemical analyses, such as those performed at the OLYP/TZ2P level of theory, have been used to study the ring-opening of model epoxides. vu.nlresearchgate.net These studies often employ an activation strain model combined with Kohn-Sham molecular orbital analysis. vu.nlresearchgate.net This approach dissects the reaction barrier into two components: the activation strain (the energy required to distort the reactants into the transition-state geometry) and the interaction energy (the stabilizing interaction between the distorted reactants). researchgate.net This allows researchers to identify the specific physical factors—be it steric repulsion or electronic stabilization—that control the reaction's feasibility and selectivity. vu.nlresearchgate.net

In addition to traditional DFT, machine learning and deep learning models are increasingly being applied to reaction prediction. nih.govarxiv.org These models can be trained on large datasets of known reactions to predict the products of new reactant combinations, sometimes even discovering novel transformations beyond their training data. arxiv.orgarxiv.org

The following table highlights some computational methods and their applications in studying epoxide reactivity.

| Computational Method | Application in Reactivity Prediction | Key Insights Provided |

| Density Functional Theory (DFT) | Calculation of reaction profiles, transition state energies, and geometries. | Elucidation of reaction pathways, rationalization of stereoselectivity and regioselectivity. rsc.orgresearchgate.net |

| Activation Strain Model | Decomposition of the energy barrier into strain and interaction components. | Identification of the physical origins of reaction barriers (e.g., steric vs. electronic control). vu.nlresearchgate.net |

| Machine Learning Models | Prediction of reaction outcomes and potential byproducts based on large datasets. | High-throughput screening of reactions and discovery of novel reactivity. nih.govarxiv.org |

Rationalization of Stereochemical Control and Regioselectivity

The stereochemical and regiochemical outcomes of the ring-opening of this compound are dictated by the interplay of steric and electronic factors, which are modulated by the reaction conditions. d-nb.infovu.nl

Regioselectivity: Under basic or neutral conditions, the reaction is controlled by steric hindrance. The nucleophile, often a strong one, will attack the terminal, less substituted carbon atom of the oxirane ring. This preference is attributed to lower steric (Pauli) repulsion between the incoming nucleophile and the substituents on the epoxide. vu.nlresearchgate.net

Under acidic conditions, the regioselectivity is inverted. The initial protonation of the epoxide oxygen creates a more "carbocation-like" transition state. d-nb.info The positive charge is better stabilized on the more substituted carbon atom. Consequently, the weaker nucleophile preferentially attacks this more electrophilic, albeit more sterically hindered, carbon. chemistrysteps.comd-nb.info Computational studies using the activation strain model show that under acidic conditions, the substrate is "predistorted" upon protonation, which lowers the strain energy required to achieve the transition state for attack at the more substituted position. vu.nl

Stereochemical Control: As a classic SN2 reaction, the ring-opening is stereospecific, resulting in an inversion of configuration at the carbon center that is attacked. This leads to a predictable anti-relationship between the nucleophile and the alcohol group in the product. However, other factors such as solvent and temperature can have a significant impact on the stereochemical course of the reaction. For instance, studies on similar glycidic esters have shown that at room temperature, a trans-opening product (erythro-isomer) may be favored, while at higher temperatures, a cis-opening product (threo-isomer) can predominate. rsc.org In some cases, particularly in dipolar aprotic solvents, reaction mechanisms involving single-electron transfer can also influence the product distribution. rsc.org

Mechanistic Insights into Catalytic Performance in Asymmetric Transformations

This compound is a chiral building block, and its reactions are often employed in asymmetric synthesis. Catalysts are crucial for controlling enantioselectivity and enhancing reaction rates. Mechanistic studies of these catalytic processes provide fundamental insights into how chirality is transferred and amplified.

In the context of epoxide ring-opening, metal-salen complexes are well-studied catalysts. nih.gov Detailed kinetic and structural studies have revealed a cooperative bimetallic mechanism. nih.gov In this model, one metal center of a catalyst molecule activates the epoxide by coordinating to its oxygen atom, increasing its electrophilicity. Simultaneously, a second metal center delivers the nucleophile. nih.gov This cooperative activation of both reactants within the catalyst's chiral environment is key to achieving high enantioselectivity and reactivity. Covalently linked bimetallic catalysts built on this principle have shown reactivity that is orders of magnitude greater than their monomeric counterparts. nih.gov

Beyond metal catalysis, dual organocatalytic systems have also been investigated. For example, the combination of two different chiral organocatalysts, such as proline and a cinchona-thiourea derivative, can cooperatively catalyze cascade reactions. rsc.org DFT computations have shown that the synergy between the two catalysts provides a lower energy pathway than either catalyst could achieve alone. rsc.org The catalysts and substrates are held in a specific orientation through a network of noncovalent interactions, including hydrogen bonding and π-π stacking, which effectively controls the prochiral face selection and dictates the stereochemical outcome of the transformation. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-2-((2-Chlorophenoxy)methyl)oxirane, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or epoxidation. For example, a nucleophilic substitution reaction between 2-chlorophenol and (R)-epichlorohydrin under basic conditions (e.g., K₂CO₃ in DMF) can yield the product. Epoxidation of allyl ether precursors using m-chloroperbenzoic acid (m-CPBA) at low temperatures (0–5°C) in dichloromethane is another route . Enantiomeric purity depends on the stereochemical integrity of the starting epichlorohydrin and the use of chiral catalysts or resolving agents.

Q. How is enantiomeric purity validated for this compound, and what analytical techniques are recommended?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or polarimetry is used to determine enantiomeric excess (ee). Nuclear magnetic resonance (NMR) with chiral solvating agents (e.g., Eu(hfc)₃) can also distinguish enantiomers. X-ray crystallography is employed for absolute configuration confirmation, particularly when resolving racemic mixtures .

Q. What are the key stability considerations for handling this compound in laboratory settings?

- Methodological Answer : The compound is sensitive to moisture and acidic/basic conditions, which may induce epoxide ring-opening. Storage under inert gas (e.g., argon) at –20°C in anhydrous solvents (e.g., THF or DCM) is recommended. Stability tests via periodic HPLC analysis can monitor degradation .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for enantioselective synthesis of this compound?

- Methodological Answer : Density functional theory (DFT) calculations predict transition states and enantioselectivity in catalytic epoxidation. For example, Jacobsen-Katsuki epoxidation models using Mn-salen catalysts can be simulated to assess steric and electronic effects of the 2-chlorophenoxy group. Molecular docking studies may also guide chiral catalyst design .

Q. What strategies resolve contradictions in reported enantioselectivity data for analogous epoxides?

- Methodological Answer : Contradictions often arise from solvent polarity, temperature, or catalyst loading variations. Systematic studies using design of experiments (DoE) can identify critical parameters. For instance, higher enantioselectivity in polar aprotic solvents (e.g., acetonitrile vs. toluene) correlates with reduced transition-state flexibility. Cross-referencing kinetic data with computational models helps validate hypotheses .

Q. How does the 2-chlorophenoxy substituent influence reactivity in ring-opening reactions compared to other halogenated analogs?

- Methodological Answer : The electron-withdrawing chloro group enhances electrophilicity of the epoxide, accelerating nucleophilic attacks (e.g., by amines or thiols). Comparative studies with fluoro-, bromo-, or trifluoromethyl-substituted analogs show that steric bulk (e.g., CF₃) slows reactivity, while electronic effects dominate with smaller halogens like Cl. Kinetic assays under pseudo-first-order conditions quantify these differences .

Q. What are the challenges in scaling up enantioselective synthesis, and how are they mitigated?

- Methodological Answer : Scalability issues include catalyst recovery and exothermicity control. Immobilized chiral catalysts (e.g., silica-supported Mn-salen complexes) improve reusability. Flow chemistry systems with precise temperature modulation (e.g., microreactors) enhance safety and yield. Process analytical technology (PAT) monitors real-time ee and intermediates .

Key Research Gaps

- Stereochemical Stability : Limited data on long-term racemization under varying pH/temperature.

- Green Chemistry : Need for bio-based catalysts or solvent-free systems to improve sustainability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.